2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound characterized by its unique structure, which includes an azido group (-N3) attached to an acetamide moiety, and a 2,3-dihydro-1,4-benzodioxin-6-yl group
Properties
IUPAC Name |
2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c11-14-12-6-10(15)13-7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYLQMMLDCLZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with azidoacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, efficiency, and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso- or nitro-derivatives of the compound.
Reduction: Amino-derivatives of the compound.
Substitution: Derivatives with different functional groups replacing the azido group.
Scientific Research Applications
Synthetic Methodologies
The synthesis of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
- Starting Material : N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
- Reagent : Sodium azide (NaN₃) is commonly used to introduce the azide group.
- Reaction Conditions : The reaction may be conducted under microwave irradiation or conventional heating in a suitable solvent such as DMSO or DMF.
Biological Applications
Research has indicated that compounds containing azide groups can exhibit significant biological activities. The applications of this compound include:
Antimicrobial Activity
Studies have shown that azide derivatives can possess antimicrobial properties. For instance, derivatives of benzodioxins have been tested against various bacterial strains with promising results.
Drug Development
The azido group allows for further functionalization through click chemistry. This property is exploited in drug development to create more complex molecules that can target specific biological pathways.
Material Science Applications
In material science, this compound serves as a precursor for the synthesis of polymers and nanomaterials. Its azide functionality enables it to participate in:
Click Chemistry
The compound can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful method for constructing complex polymer networks.
Nanotechnology
Research indicates potential applications in creating functionalized nanoparticles for drug delivery systems. The ability to modify the surface properties of nanoparticles using azides enhances their biocompatibility and targeting capabilities.
Case Studies
Several studies highlight the applications and effects of this compound:
-
Synthesis of Antimicrobial Agents
- Researchers synthesized a series of azido compounds derived from benzodioxins and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth.
-
Polymer Development
- A study explored the use of this compound in synthesizing functionalized polymers through click chemistry.
- The resulting polymers demonstrated enhanced mechanical properties and thermal stability compared to non-functionalized counterparts.
Mechanism of Action
The mechanism by which 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, can act as a bioorthogonal handle, allowing for selective labeling and modification of biomolecules. This property makes it valuable in studying biological systems and developing targeted therapies.
Comparison with Similar Compounds
2-Azido-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
2-Azido-N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
2-Azido-N-(2,3-dihydro-1,4-benzodioxin-8-yl)acetamide
Uniqueness: 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to its specific substitution pattern on the benzodioxin ring, which influences its reactivity and biological activity. This uniqueness allows for tailored applications in various scientific fields.
Biological Activity
2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C13H14N4O3
- Molecular Weight : 270.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azido group is known for its reactivity in bioorthogonal chemistry, which allows for selective labeling and modification of biomolecules. This feature can facilitate studies on the pharmacodynamics and pharmacokinetics of the compound.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain strains of bacteria.
- Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems may suggest anxiolytic or sedative properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuropharmacological | Potential anxiolytic effects |
Case Studies
-
Antimicrobial Evaluation :
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL in some cases. -
Cytotoxicity Assay :
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound. -
Neuropharmacological Study :
Behavioral assays in rodent models indicated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, suggesting a potential anxiolytic effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
